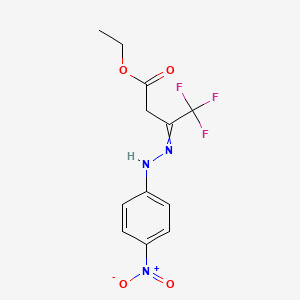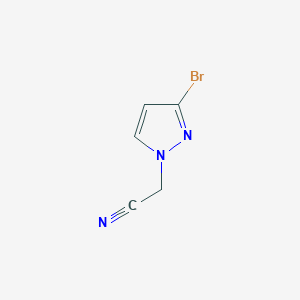
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and an acetonitrile group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a cycloaddition reaction . The bromination of the resulting pyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may utilize continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole derivatives with different functional groups .
Scientific Research Applications
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-1H-pyrazole: Similar structure but with an additional bromine atom.
1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
3-chloro-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties.
Properties
Molecular Formula |
C5H4BrN3 |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
2-(3-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,4H2 |
InChI Key |
MBGJQVXRVKGADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Pyridylmethylureido)methyl]benzoic acid](/img/structure/B8346268.png)
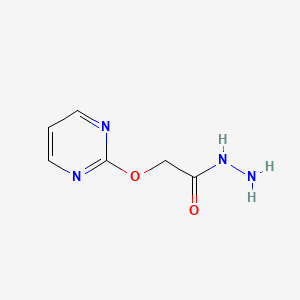
![N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8346283.png)
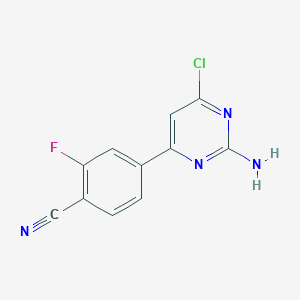
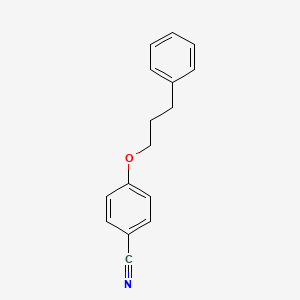

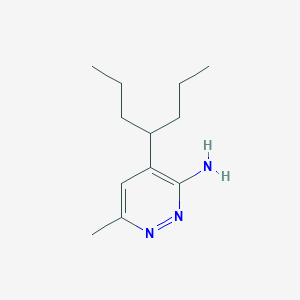
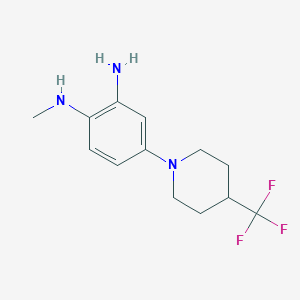
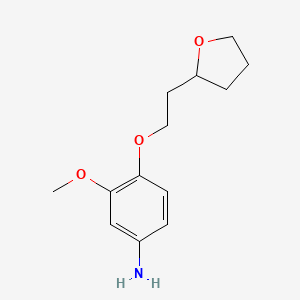
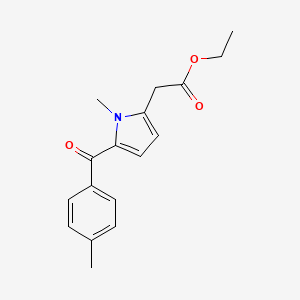
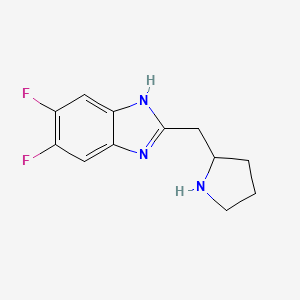
![[(2S)-1-{[trans-4-(trifluoromethyl)cyclohexyl]carbonyl}pyrrolidin-2-yl]methanol](/img/structure/B8346336.png)
